molecular formula C11H11F3N4O3 B1389981 [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate CAS No. 1185302-86-6

[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate

Cat. No.: B1389981
CAS No.: 1185302-86-6
M. Wt: 304.23 g/mol
InChI Key: MTBZMBJODDSYIK-UHFFFAOYSA-N
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Description

Molecular Architecture of 1,2,4-Oxadiazole-Pyridine Hybrid Systems

The molecular framework of [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate represents a sophisticated example of hybrid heterocyclic systems that combine the electronic properties of both 1,2,4-oxadiazole and pyridine rings. The core structure features a 1,2,4-oxadiazole ring system substituted at the 3-position with a pyridin-3-yl group and at the 5-position with an ethylamine chain. This architectural arrangement creates a unique electronic environment where the electron-deficient oxadiazole ring interacts with the nitrogen-containing pyridine system through π-conjugation effects.

Crystallographic analyses of related 1,2,4-oxadiazole derivatives have demonstrated that the heterocyclic ring typically adopts a planar configuration with minimal deviation from planarity. In the case of pyridine-substituted oxadiazoles, the dihedral angle between the oxadiazole and pyridine rings has been observed to range from 8.0 degrees to 11.3 degrees, indicating near-coplanarity that facilitates effective π-orbital overlap. The ethylamine substituent at the 5-position introduces flexibility to the molecular framework, allowing for conformational adaptation in different chemical environments.

The geometric parameters of the oxadiazole ring system reveal characteristic bond lengths and angles that reflect the heterocycle's aromatic character. Theoretical calculations at the density functional theory level have shown that 1,2,4-oxadiazoles possess distinct electronic properties compared to other oxadiazole isomers, with the 1,2,4-arrangement providing enhanced stability through optimal nitrogen positioning. The presence of the pyridine substituent further modulates these electronic characteristics by introducing additional nitrogen lone pair interactions and potential coordination sites.

Comparative studies of various oxadiazole-pyridine hybrid systems have revealed that the 3-meta-pyridine substitution pattern, as present in this compound, provides favorable binding characteristics and enhanced stability compared to ortho- or para-substituted analogs. This substitution pattern creates an optimal spatial arrangement for intermolecular interactions while maintaining the electronic integrity of both heterocyclic systems.

Properties

IUPAC Name

2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.C2HF3O2/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7;3-2(4,5)1(6)7/h1-2,5-6H,3-4,10H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBZMBJODDSYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185302-86-6
Record name {2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl-amine trifluoroacetate typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: : The oxadiazole ring can be reduced to form a different heterocyclic structure.

  • Substitution: : The pyridine ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Electrophilic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxyl derivatives.

  • Reduction: : Reduced oxadiazole derivatives.

  • Substitution: : Substituted pyridine derivatives.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .
  • Anticancer Properties
    • Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. The presence of the pyridine ring enhances the interaction with biological targets involved in tumor growth. In vitro studies have reported that these compounds can induce apoptosis in cancer cells .
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in cellular models, indicating potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

  • Luminescent Materials
    • The unique structural features of oxadiazoles allow them to be used as luminescent materials. Research has explored their application in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation .
  • Polymer Chemistry
    • Incorporating oxadiazole derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties. These materials are being explored for applications in coatings and advanced composites .

Case Studies

StudyApplicationFindings
Jakopin & Dolenc (2008)AntimicrobialIdentified significant antibacterial activity of oxadiazole derivatives against Gram-positive bacteria.
Gallardo et al. (2008)Luminescent MaterialsDemonstrated the use of oxadiazoles in creating efficient light-emitting polymers with high stability.
Recent In Vitro StudiesAnticancerReported that specific oxadiazole derivatives induce apoptosis in breast cancer cell lines through mitochondrial pathways .

Mechanism of Action

The mechanism by which 2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl-amine trifluoroacetate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Compound A : [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine Trifluoroacetate
  • Structure : Phenyl group at position 3 of the oxadiazole.
  • Molecular Formula : C₁₂H₁₂F₃N₃O₃; MW : 303.24 .
  • Key Differences :
    • LogP : Predicted to be higher than the pyridinyl analog due to the hydrophobic phenyl group .
    • Solubility : Lower aqueous solubility compared to pyridinyl derivatives, as phenyl lacks hydrogen-bonding capability .
    • Bioactivity : Phenyl-substituted oxadiazoles are often explored for antimicrobial applications, but pyridinyl analogs may exhibit enhanced interactions with biological targets (e.g., kinases) due to nitrogen lone pairs .
Compound B : [1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine Trifluoroacetate
  • Structure : Isopropyl group at position 3 of the oxadiazole.
  • Molecular Formula : C₉H₁₄F₃N₃O₃; MW : 269.22 .
  • Key Differences: Steric Effects: The bulky isopropyl group may hinder binding to sterically sensitive targets.
Compound C : {1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Trifluoroacetate
  • Structure : Pyridin-2-yl substitution.
  • Molecular Formula : C₉H₁₀N₄O·C₂HF₃O₂; MW : 304; LogP : -0.34 .
  • Key Differences: Electronic Effects: Pyridin-2-yl vs. Solubility: Similar trifluoroacetate salt form ensures comparable solubility to the target compound .

Pharmacological and Physicochemical Properties

Parameter Target Compound Compound A Compound B Compound C
Substituent Pyridin-3-yl Phenyl Isopropyl Pyridin-2-yl
Molecular Weight 304.23 303.24 269.22 304
LogP Not reported ~2.5 (estimated) ~1.8 (estimated) -0.34
Solubility (Salt Form) High (trifluoroacetate) Moderate High High
Bioactivity Potential kinase inhibition Antimicrobial applications Limited data Enzyme inhibition (e.g., proteases)
pKa Not reported 6.67 (predicted) Not reported Not reported

Biological Activity

The compound [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate (CAS Number: 1239757-12-0) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C11H11F3N4O
  • Molecular Weight : 304.23 g/mol
  • CAS Number : 1239757-12-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways. Specifically, compounds containing the oxadiazole ring have been implicated in the inhibition of certain kinases and other enzymes involved in cancer progression and inflammation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, suggesting a role in treating inflammatory diseases.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes such as kinases involved in tumor growth and metastasis.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis; disruption of cell cycle
Anti-inflammatoryReduction of inflammatory cytokines
Enzyme InhibitionInhibition of specific kinases

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry reported that derivatives of oxadiazole compounds demonstrated significant anticancer activity through the inhibition of mitotic kinesins, which are essential for proper cell division in cancer cells. The study highlighted that modifications to the oxadiazole structure could enhance potency against specific cancer cell lines .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was tested for its ability to modulate inflammatory responses in human macrophages. Results showed a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound . This suggests a potential therapeutic application for inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary data indicate that this compound has favorable absorption characteristics but requires further studies to assess its metabolism and excretion pathways.

Q & A

Q. What are the recommended synthetic routes for preparing [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate, and how can purity be optimized?

Methodological Answer:

  • Cyclocondensation Reaction : The 1,2,4-oxadiazole core can be synthesized via cyclization between amidoximes and carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent in anhydrous THF) .
  • Trifluoroacetate Salt Formation : The free base can be treated with trifluoroacetic acid (TFA) in a polar solvent (e.g., methanol) to form the trifluoroacetate salt, followed by lyophilization to isolate the product .
  • Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity. Confirm purity via LC-MS (ESI+) and ¹H/¹³C NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) to identify proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, oxadiazole-linked ethylamine at δ 3.0–3.5 ppm). ¹³C NMR confirms the oxadiazole (δ 165–170 ppm) and pyridine carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and trifluoroacetate counterion (e.g., m/z 291.1 for the free base; Δm/z 114 for TFA adducts) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement. Single crystals can be grown via slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structurally similar 1,2,4-oxadiazole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyridine vs. pyrimidine rings) and evaluate antimicrobial activity against S. aureus using broth microdilution assays (CLSI guidelines). Compare MIC values to identify critical functional groups .
  • Solubility and Stability Testing : Assess the compound’s solubility in PBS (pH 7.4) and stability in plasma via LC-MS. Poor solubility or rapid degradation may explain inconsistent bioactivity .
  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., S. aureus dihydrofolate reductase). Correlate binding affinity (ΔG) with experimental MIC data .

Q. What strategies are employed to determine the crystal structure of this compound when traditional methods fail?

Methodological Answer:

  • High-Throughput Screening : Utilize SHELXD/SHELXE pipelines for rapid phase determination. For twinned crystals, apply twin-law refinement in SHELXL .
  • Synchrotron Radiation : Collect high-resolution data (≤1.0 Å) at a synchrotron facility to overcome weak diffraction. Use multi-axis goniometry for challenging crystals .
  • Alternative Counterions : If the trifluoroacetate salt resists crystallization, substitute with chloride or tosylate salts and compare lattice parameters .

Q. How can computational methods predict the compound’s interaction with non-target proteins to assess off-target effects?

Methodological Answer:

  • Proteome-Wide Docking : Use SwissDock or HADDOCK to screen against the human proteome. Prioritize targets with binding energies ≤−8 kcal/mol .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations (AMBER/CHARMM) to evaluate binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate
Reactant of Route 2
[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate

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